molecular formula C10H12O2 B7767682 (R)-Glycidyl O-methylphenyl ether CAS No. 206126-37-6

(R)-Glycidyl O-methylphenyl ether

Cat. No.: B7767682
CAS No.: 206126-37-6
M. Wt: 164.20 g/mol
InChI Key: KFUSXMDYOPXKKT-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Glycidyl O-methylphenyl ether (CAS 872018-06-9), also known as (R)-2-Methoxyphenyl glycidyl ether, is an enantiomerically pure epoxide with the molecular formula C₁₀H₁₂O₃ and a molar mass of 164.20 g/mol . Structurally, it consists of a glycidyl ether group (oxirane ring) attached to a 2-methoxyphenyl moiety. Its stereochemistry at the oxirane ring (R-configuration) confers unique reactivity and selectivity in asymmetric synthesis, particularly in pharmaceutical applications such as β-blocker production (e.g., bunolol) .

Properties

IUPAC Name

(2R)-2-[(2-methylphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-4-2-3-5-10(8)12-7-9-6-11-9/h2-5,9H,6-7H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUSXMDYOPXKKT-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC[C@H]2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206126-37-6
Record name 2-((2-Methylphenoxy)methyl)oxirane, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206126376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((2-METHYLPHENOXY)METHYL)OXIRANE, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOS48GRN4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Glycidyl O-methylphenyl ether typically involves the reaction of ®-glycidol with O-methylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the glycidyl ether linkage.

Industrial Production Methods

In industrial settings, the production of ®-Glycidyl O-methylphenyl ether can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-Glycidyl O-methylphenyl ether undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can open the epoxide ring under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted products depending on the nucleophile used.

Scientific Research Applications

®-Glycidyl O-methylphenyl ether has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of ®-Glycidyl O-methylphenyl ether involves the interaction of its epoxide group with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential bioactivity and therapeutic applications.

Comparison with Similar Compounds

Key Properties:

  • Physical State : Colorless liquid .
  • Solubility: Miscible with organic solvents (e.g., ethanol, chloroform) but poorly soluble in water .
  • Stability : Resists decomposition under standard storage conditions but reacts with nucleophiles (e.g., amines, acids) due to the strained oxirane ring .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Substituent Stereochemistry Key Applications
(R)-Glycidyl O-methylphenyl ether 872018-06-9 C₁₀H₁₂O₃ 164.20 2-methoxy R Pharmaceuticals, epoxy resins
Phenyl glycidyl ether 122-60-1 C₉H₁₀O₂ 150.18 H Racemic Coatings, adhesives
o-Cresyl glycidyl ether 2210-79-9 C₁₀H₁₂O₂ 164.20 2-methyl Racemic Epoxy toughening agent
(S)-Glycidyl phenyl ether 71031-03-3 C₉H₁₀O₂ 150.18 H S Chiral intermediates
Furfuryl glycidyl ether - C₇H₁₀O₃ 142.15 Furfuryl Racemic Biobased polymers

Reactivity and Stereoselectivity

  • This compound exhibits enantioselective reactivity in enzymatic hydrolysis. For example, Bacillus sp. Z018 epoxide hydrolase selectively hydrolyzes the (R)-enantiomer to produce (R)-3-phenoxy-1,2-propanediol with high stereospecificity . In contrast, phenyl glycidyl ether (without the methoxy group) shows lower enantiomeric discrimination in similar reactions .
  • Synthetic Methods :
    • (R)-Enantiomer : Produced via chemo-enzymatic processes using lipases or epoxide hydrolases, achieving up to 98% enantiomeric excess .
    • Racemic analogs (e.g., o-cresyl glycidyl ether) are synthesized via conventional epichlorohydrin routes, requiring costly resolution steps .

Market and Commercial Viability

  • Global Glycidyl Ether Market : Dominated by players like Evonik and Dow Chemical, with phenyl glycidyl ether and its derivatives accounting for >60% of epoxy resin applications .
  • Niche Demand : this compound caters to high-value pharmaceutical synthesis, priced significantly higher (>$500/kg) than racemic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Glycidyl O-methylphenyl ether
Reactant of Route 2
Reactant of Route 2
(R)-Glycidyl O-methylphenyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.